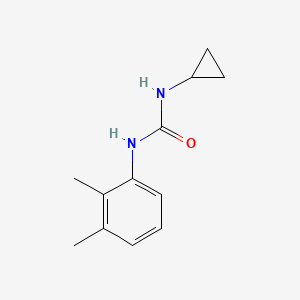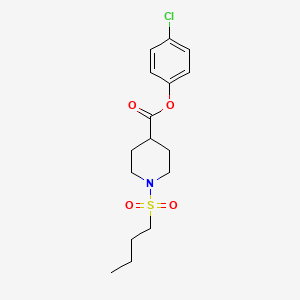![molecular formula C22H30N2 B5310452 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline, also known as BAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to bind to proteins and DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo studies have shown that 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline in lab experiments is its versatility. 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be used as a fluorescent probe, a catalyst, or a potential drug candidate, depending on the research question. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation of using 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its potential as a fluorescent probe for imaging applications, such as in vivo imaging of tumors. Additionally, further studies are needed to fully understand the mechanism of action of 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline and its interactions with specific targets in cells.
Métodos De Síntesis
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline can be synthesized through a reaction between 4-dimethylaminobenzaldehyde and N-benzyl-N-butylamine in the presence of acetic acid. The reaction produces a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been widely studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been used as a building block for the synthesis of new fluorescent dyes and polymers. In catalysis, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been shown to be an effective catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In biomedical research, 4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline has been investigated for its potential use as a fluorescent probe for imaging and as a potential drug candidate for various diseases.
Propiedades
IUPAC Name |
4-[(E)-3-[benzyl(butyl)amino]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-4-5-17-24(19-21-10-7-6-8-11-21)18-9-12-20-13-15-22(16-14-20)23(2)3/h6-16H,4-5,17-19H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSMYUZMUIOJQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=C(C=C1)N(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)

![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
